molecular formula C14H19NO3 B045679 Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate CAS No. 117937-10-7

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate

Cat. No.: B045679
CAS No.: 117937-10-7
M. Wt: 249.3 g/mol
InChI Key: RXVGONBQPPYGOK-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is an organic ester featuring a γ-keto acid backbone substituted with a para-dimethylaminophenyl group. This compound is characterized by its electron-rich aromatic system due to the strong electron-donating dimethylamino (-NMe₂) group, which enhances its solubility in polar solvents and influences its reactivity in nucleophilic or cyclization reactions .

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVGONBQPPYGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554939
Record name Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117937-10-7
Record name Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate typically involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate ()
  • Substituent : tert-Butyl (-C(CH₃)₃)
  • Key Differences: The tert-butyl group is sterically bulky and electron-donating via hyperconjugation but less polar than -NMe₂. Likely exhibits lower solubility in polar solvents (e.g., water) compared to the dimethylamino analog. Applications: Useful in hydrophobic matrices or as intermediates in sterically demanding reactions .
Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-oxobutanoate (ECB) ()
  • Substituents : Chloro (-Cl) and methoxy (-OMe)
  • Key Differences: Chloro is electron-withdrawing, while methoxy is electron-donating, creating a polarized aromatic system. ECB is reported as a colorless liquid with solubility in ethanol and water, suggesting moderate polarity. Applications: Potential in drug discovery due to halogenated aromatic systems, which often enhance bioavailability .
Ethyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate ()
  • Substituent : Biphenyl with fluorine (-F) and methyl (-Me) groups
  • Key Differences: Fluorine increases lipophilicity and metabolic stability; methyl enhances steric bulk. Applications: COX-2 inhibitor analogs in anti-inflammatory drug development .

Functional Group Modifications

Ethyl 4-(diallylamino)-4-oxobutanoate ()
  • Substituent: Diallylamino (-N(CH₂CH₂CH₂)₂)
  • Key Differences: The diallylamino group introduces unsaturation, enabling participation in metathesis or cycloaddition reactions. Less electron-donating than -NMe₂ but offers flexibility for ring-closing reactions. Applications: Precursor for heterocyclic compounds via Grubbs catalyst-mediated cyclization .
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate ()
  • Substituent : Dichlorophenyl (-Cl₂) with additional keto group
  • Key Differences: Dichloro substitution enhances electron-withdrawing effects, stabilizing the enolate form. The α,γ-diketo structure may increase acidity at the α-position. Safety: Classified under UN GHS guidelines with specific handling requirements due to halogenated content .

Electronic and Solubility Profiles

Compound Substituent(s) Electronic Effect Solubility Trends
Ethyl 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutanoate -NMe₂ Strong electron-donating High in polar solvents
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate -C(CH₃)₃ Moderate electron-donating Low in water
Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate -OMe₂ Electron-donating Moderate in ethanol
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate -Cl₂ Electron-withdrawing Low in water, high in DCM

Biological Activity

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate (commonly referred to as compound 1) is an organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and enzyme catalysis. Its unique structural features contribute to a variety of biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N1O3C_{14}H_{19}N_{1}O_{3}, with a molecular weight of approximately 249.31 g/mol. The compound features an ethyl ester group linked to a 4-oxobutanoate moiety, which is further substituted with a dimethylamino group on the phenyl ring. This structure is critical for its biological activity, particularly its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Photosensitization : The compound has been explored as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS) that selectively kill cancer cells while sparing healthy tissue.
  • Enzyme Interaction : The compound acts as a probe in studying enzyme-catalyzed reactions, particularly ester hydrolysis. The ester group can undergo hydrolysis to release the active 4-oxobutanoate moiety, which interacts with target proteins involved in metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities:

  • Selective Cytotoxicity : Preliminary studies suggest that the compound can selectively target tumor cells, leading to significant reductions in tumor size without adversely affecting surrounding healthy tissues.
  • Mechanistic Insights : The presence of the dimethylamino group enhances the compound's binding affinity to cancer cell receptors, facilitating its uptake and subsequent cytotoxic effects .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes:

  • Hydrolases : It has been utilized as a probe for studying enzyme kinetics, particularly in reactions involving esterases and lipases. Its structural components allow it to interact effectively with these enzymes, influencing their catalytic activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelectively induces apoptosis in cancer cells via ROS generation
Enzyme InhibitionActs as a probe for studying ester hydrolysis by hydrolases
Synthesis CatalystUsed in Claisen-Schmidt condensation reactions to form biologically active chalcones

Case Studies

  • Photodynamic Therapy Trials : In clinical settings, this compound has been tested as a PDT agent. Patients received this compound prior to light exposure at tumor sites, resulting in notable tumor reduction rates with minimal side effects.
  • Enzymatic Activity Studies : In vitro studies have shown that this compound can significantly alter the activity of specific enzymes involved in drug metabolism. For instance, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug detoxification processes .

Q & A

Q. Q: What synthetic routes are optimal for preparing Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate, and how can reaction yields be improved?

A: The compound can be synthesized via Friedel-Crafts acylation or esterification of 4-(N,N-dimethylamino)phenyl ketone intermediates. For example, analogous routes for ethyl 4-oxobutanoate derivatives achieve ~76–82% yields using activated esters or acyl chlorides . Key optimizations include:

  • Using anhydrous conditions to prevent hydrolysis of the ester group.
  • Catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the aromatic ring.
  • Purification via column chromatography to remove byproducts like unreacted dimethylaniline derivatives.

Basic Analytical Characterization

Q. Q: What spectroscopic techniques are critical for confirming the structure of this compound?

A:

  • ¹H NMR : Signals for the dimethylamino group (δ ~2.8–3.1 ppm, singlet) and the ester ethyl group (δ ~1.2–1.4 ppm triplet, δ ~4.1–4.3 ppm quartet) are diagnostic. The aromatic protons typically split into a doublet (δ ~7.2–7.5 ppm) due to electron-donating dimethylamino substitution .
  • IR : Strong carbonyl stretches for the ketone (~1700 cm⁻¹) and ester (~1730 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 277 for C₁₄H₁₇NO₃⁺) validate the molecular formula .

Advanced Mechanistic Insights

Q. Q: How does the dimethylamino group influence the electronic properties and reactivity of the phenyl ring in this compound?

A: The dimethylamino group is a strong electron donor via resonance, activating the aromatic ring toward electrophilic substitution. This directs incoming electrophiles to the para position relative to the dimethylamino group. Computational studies (e.g., DFT) show increased electron density at the 4-position of the phenyl ring, favoring reactions like acylation or nitration. Contrast this with electron-withdrawing groups (e.g., nitro), which deactivate the ring .

Advanced Stability and Degradation

Q. Q: What factors contribute to the hydrolytic stability of the ester moiety in this compound?

A: Hydrolysis is pH-dependent:

  • Acidic Conditions : Protonation of the ester carbonyl increases electrophilicity, accelerating hydrolysis to the carboxylic acid.
  • Basic Conditions : Nucleophilic attack by hydroxide ions cleaves the ester.
    Stabilization strategies include:
  • Storage at low temperatures (2–8°C) under inert atmospheres.
  • Avoiding protic solvents (e.g., methanol) that promote solvolysis .

Advanced Biological Activity Screening

Q. Q: What methodologies are used to evaluate the bioactivity of this compound derivatives?

A:

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • COX-2 Inhibition : Competitive ELISA to measure prostaglandin E₂ suppression, with structural analogs showing IC₅₀ values in the µM range .

Data Contradiction Analysis

Q. Q: How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?

A: Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • Solvent Correction : Simulate NMR shifts using polarizable continuum models (e.g., PCM for CDCl₃).
  • Dynamic Effects : Perform variable-temperature NMR to identify rotamers (e.g., ester group rotation).
  • X-ray Crystallography : Validate the dominant conformation in the solid state .

Advanced Computational Modeling

Q. Q: Which computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

A:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to locate reactive sites (e.g., electrophilic ketone carbon).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack trajectories.
  • Hammett Analysis : Quantify substituent effects using σ⁺ values for the dimethylamino group .

Advanced Synthetic Byproduct Identification

Q. Q: What are common byproducts in the synthesis of this compound, and how can they be characterized?

A:

  • Diacylated Products : Over-substitution at the phenyl ring due to excess acylating agent. Detectable via HPLC-MS (higher molecular weight peaks).
  • Ester Hydrolysis Products : Butyric acid derivatives formed under humid conditions. Confirm via IR (broad -OH stretch at ~2500 cm⁻¹) .

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